molecular formula C20H17N3OS B2873506 4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207013-54-4

4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2873506
CAS No.: 1207013-54-4
M. Wt: 347.44
InChI Key: XPGIXXJYFOOPBX-UHFFFAOYSA-N
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Description

4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a benzylthio group and a methoxyphenyl group attached to the pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzylthiol, 3-methoxyphenyl derivatives, and other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in diverse biological processes . The compound’s structure allows it to bind to the receptor and inhibit its activity, thereby modulating various cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine stands out due to its unique combination of benzylthio and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the aryl hydrocarbon receptor, highlights its potential for therapeutic applications.

Properties

IUPAC Name

4-benzylsulfanyl-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-24-17-9-5-8-16(12-17)18-13-19-20(21-10-11-23(19)22-18)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGIXXJYFOOPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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